molecular formula C20H21N3O5 B6010498 N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide

N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B6010498
M. Wt: 383.4 g/mol
InChI Key: DJNZFKSOZCYWAB-UHFFFAOYSA-N
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Description

N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide, also known as EDDHA-TMB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide involves the formation of a complex with copper ions. The complex formation results in a change in the fluorescence properties of this compound, allowing for the detection of copper ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. This makes it a safe and useful tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is its selectivity for copper ions, making it a useful tool for the detection of copper in biological samples. Another advantage is its minimal toxicity, making it safe for use in scientific research. However, one limitation of this compound is its limited selectivity for other metal ions, which may limit its applications in certain experiments.

Future Directions

There are several future directions for research on N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the use of this compound in the development of new diagnostic tools for the detection of copper-related diseases. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of copper-related diseases.
Conclusion
This compound is a chemical compound with potential applications in various scientific fields. Its selectivity for copper ions and minimal toxicity make it a useful tool for scientific research. Future research on this compound could lead to the development of new diagnostic tools and therapeutic agents for the treatment of copper-related diseases.

Synthesis Methods

The synthesis of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide involves the reaction between 3,4,5-trimethoxybenzohydrazide and 1-ethyl-2-oxoindoline-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction results in the formation of a yellow solid with a melting point of 265-267°C.

Scientific Research Applications

N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide has been studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the development of fluorescent probes for the detection of metal ions. This compound has been shown to selectively bind with copper ions, making it a useful tool for the detection of copper in biological samples.

Properties

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)imino-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-5-23-14-9-7-6-8-13(14)17(20(23)25)21-22-19(24)12-10-15(26-2)18(28-4)16(11-12)27-3/h6-11,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZFKSOZCYWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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